molecular formula C25H26N6O2 B5166864 2-(4-methoxyphenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

2-(4-methoxyphenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

Cat. No.: B5166864
M. Wt: 442.5 g/mol
InChI Key: MWWQPMHDNQNMMO-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 4-methoxyphenyl group linked to a pyridazine core substituted with a 3,4,5-trimethylpyrazole moiety. The methoxy group may enhance solubility, while the pyridazine-pyrazole system could contribute to target binding via hydrogen bonding or π-π interactions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-16-17(2)30-31(18(16)3)24-14-13-23(28-29-24)26-20-7-9-21(10-8-20)27-25(32)15-19-5-11-22(33-4)12-6-19/h5-14H,15H2,1-4H3,(H,26,28)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWQPMHDNQNMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the methoxyphenyl intermediate.

    Synthesis of the Pyrazolyl-Pyridazinyl Intermediate: This involves the reaction of 3,4,5-trimethyl-1H-pyrazole with pyridazine derivatives under controlled conditions.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the pyrazolyl-pyridazinyl intermediate in the presence of suitable catalysts and solvents to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core features with several acetamide derivatives documented in the evidence. Key comparisons include:

Compound Name Key Structural Differences Hypothesized Impact on Properties Reference
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Pyrimidine instead of pyridazine; triazole vs. pyrazole Reduced steric hindrance in 2e may improve binding to ATP pockets; pyridazine in target compound might enhance metabolic stability
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Thiazole core vs. pyridazine-pyrazole Thiazole in 41 may increase rigidity, potentially improving selectivity but reducing solubility
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide Thiazole instead of pyridazine-pyrazole; simpler substituents Thiazole-containing analogue (CAS: 752226-18-9) lacks pyridazine’s electron-deficient character, possibly diminishing kinase affinity

Pharmacological Inferences

  • Kinase Inhibition : Pyridazine derivatives often target kinases (e.g., BCR-ABL in imatinib analogues) . The trimethylpyrazole group in the target compound may mimic ATP’s adenine binding, akin to pyrazole-containing COX-2 inhibitors.
  • Metabolic Stability : The methoxy group in the target compound could reduce CYP450-mediated oxidation compared to the cyclopropyl-triazole in 2e , enhancing bioavailability.

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